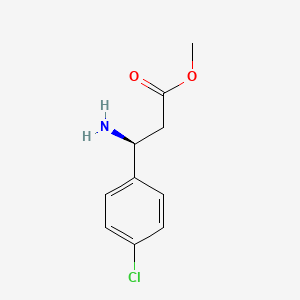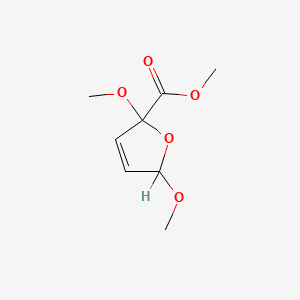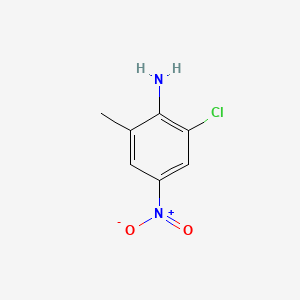
1-(2-Chlorobenzyl)-6-oxo-1,6-dihydro-3-pyridinecarboxylic acid
Overview
Description
The compound “1-(2-Chlorobenzyl)-6-oxo-1,6-dihydro-3-pyridinecarboxylic acid” is a complex organic molecule. It contains a pyridine ring, which is a six-membered ring with one nitrogen atom and a carboxylic acid group. The 2-chlorobenzyl group is a benzyl group with a chlorine atom at the second position .
Synthesis Analysis
While specific synthesis methods for this compound are not available, similar compounds are often synthesized through cyclization, ring annulation, and cycloaddition . Another common method involves the functionalizing deboronation of alkyl boronic esters .Molecular Structure Analysis
The molecular structure of this compound would likely be determined through techniques such as X-ray diffraction, NMR spectroscopy, and IR spectroscopy .Chemical Reactions Analysis
The compound may undergo various chemical reactions depending on the conditions. For example, halogenated aliphatic compounds like chlorobenzyl groups are moderately or very reactive .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would likely be determined through techniques such as thermal analysis, refractive index measurement, and acidity determination .Scientific Research Applications
Coordination Polymers and Molecular Frameworks
Reactivity with Metal Salts : Pyridine derivatives like pyridine-2,4,6-tricarboxylic acid have been observed to react with Zn(II) salts, forming coordination polymers and metallomacrocycles in various conditions, indicating potential application in developing intricate molecular structures (Ghosh, Savitha, & Bharadwaj, 2004).
Formation of Lanthanide Coordination Polymers : The combination of pyridine derivatives with lanthanide elements results in unique three-dimensional coordination polymers, showcasing potential for creating materials with novel properties (Qin, Wang, Wang, & Su, 2005).
Metal-Organic Frameworks (MOFs)
Creation of Metal-Organic Frameworks : Pyridine-2,6-dicarboxylic acid and related compounds are used to form MOFs with nickel(II) nitrate, demonstrating the use of pyridine derivatives in constructing complex and stable structures (Ghosh & Bharadwaj, 2005).
Structural Characterization of MOFs : Studies focus on the characterization of MOFs formed from pyridine-2,6-dicarboxylic acid, revealing their potential in various applications, including catalysis, gas storage, and separation (Ghosh, Ribas, & Bharadwaj, 2005).
Organic Synthesis and Reactions
Reduction of Carbonyl Compounds : Pyridine derivatives are utilized in the enantioselective reduction of carbonyl compounds, highlighting their importance in organic synthesis (Talma et al., 1985).
Conversion into Open-Framework Structures : The reaction of pyridine-2,6-dicarboxylic acid with lanthanide metals demonstrates the potential of pyridine derivatives in the formation of open-framework structures useful in materials science (Ghosh & Bharadwaj, 2005).
Spectroscopic and Structural Analysis
Structural Characterization : Research into the crystal structures of complexes formed by pyridine derivatives, such as 2-methylpyridinium salts, offers insights into their potential applications in crystal engineering and pharmaceuticals (Sivakumar et al., 2016).
Spectroscopic Properties of Lanthanide Complexes : Studies on the photophysical properties of lanthanide complexes with pyridine derivatives reveal their potential application in luminescence and light-harvesting (Sivakumar, Reddy, Cowley, & Butorac, 2011).
Future Directions
properties
IUPAC Name |
1-[(2-chlorophenyl)methyl]-6-oxopyridine-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10ClNO3/c14-11-4-2-1-3-9(11)7-15-8-10(13(17)18)5-6-12(15)16/h1-6,8H,7H2,(H,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UTHKVSFOOCIQAL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CN2C=C(C=CC2=O)C(=O)O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10ClNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60377366 | |
| Record name | 1-[(2-Chlorophenyl)methyl]-6-oxo-1,6-dihydropyridine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60377366 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
263.67 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
4399-77-3 | |
| Record name | 1-[(2-Chlorophenyl)methyl]-6-oxo-1,6-dihydropyridine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60377366 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














![4-Oxo-4-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)anilino]butanoic acid](/img/structure/B1586528.png)

